1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-methoxyethanone, also known as 3-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one, is a complex organic compound with significant potential in pharmaceutical applications. Its molecular formula is , and it has a molecular weight of approximately 343.387 g/mol. The compound features a pyridazinyl moiety connected to a pyrrolidine ring, which is further substituted with a methoxyethanone group.
Source: This compound has been synthesized for research purposes, particularly in the context of drug development targeting specific biological pathways. It is listed under various chemical databases and patent filings, indicating its relevance in medicinal chemistry and pharmacology .
Classification: The compound belongs to the class of pyridazine derivatives and can be classified as a bioactive reagent with potential applications in therapeutic settings, particularly in oncology and neurology due to its structural features that may interact with biological receptors or enzymes .
The synthesis of 1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-methoxyethanone typically involves several key steps:
Technical details regarding reaction conditions (temperature, solvents, catalysts) are essential for optimizing yields and purity but are often proprietary and not disclosed in public sources.
The molecular structure of 1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-methoxyethanone can be represented using various chemical notation systems:
InChI=1S/C17H21N5O3/c1-20(2)14-6-7-15(19-18-14)25-12-8-10-22(11-12)17(24)13-5-4-9-21(3)16(13)23/h4-7,9,12H,8,10-11H2,1-3H3This notation provides a standard way to describe the compound's structure, including its connectivity and stereochemistry.
The structure includes:
The compound may participate in various chemical reactions typical for organic molecules containing nitrogen and oxygen functionalities:
Technical details about these reactions often depend on the specific experimental conditions employed during synthesis or modification.
The mechanism of action for 1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-methoxyethanone has not been fully elucidated but is hypothesized to involve:
Data supporting these mechanisms would typically come from biological assays and pharmacological studies.
The physical properties of 1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-methoxyethanone include:
Key chemical properties include:
Stability data under various pH conditions, thermal stability, and reactivity towards common reagents are critical for understanding its handling and storage requirements.
The primary applications of 1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-methoxyethanone lie within scientific research:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4
CAS No.: